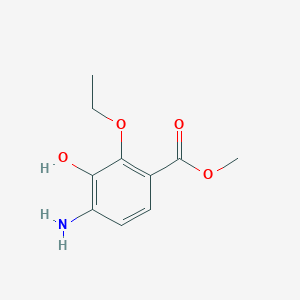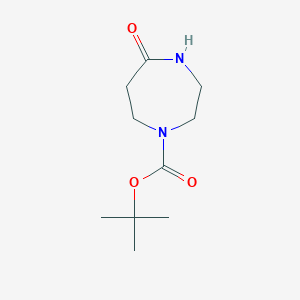![molecular formula C9H11N3 B071367 4-ethyl-1H-benzo[d]imidazol-5-amine CAS No. 177843-32-2](/img/structure/B71367.png)
4-ethyl-1H-benzo[d]imidazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-1H-benzo[d]imidazol-5-amine is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused to an imidazole ring, with an ethyl group at the 4-position and an amine group at the 5-position. This unique structure imparts various chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-1H-benzo[d]imidazol-5-amine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization. One common method is the reaction of o-phenylenediamine with 4-ethylbenzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of microwave-assisted synthesis and other advanced techniques can also be employed to optimize reaction conditions and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions: 4-ethyl-1H-benzo[d]imidazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or neutral conditions.
Major Products Formed:
- Oxidized derivatives
- Reduced derivatives
- Substituted benzimidazole derivatives
Aplicaciones Científicas De Investigación
4-ethyl-1H-benzo[d]imidazol-5-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials, such as corrosion inhibitors and dyes.
Mecanismo De Acción
The mechanism of action of 4-ethyl-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects, or interfere with cell signaling pathways, resulting in anticancer activity .
Comparación Con Compuestos Similares
Benzimidazole: The parent compound, which lacks the ethyl and amine substituents.
2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position, such as 2-methylbenzimidazole and 2-phenylbenzimidazole.
5-Substituted Benzimidazoles: Compounds with different substituents at the 5-position, such as 5-nitrobenzimidazole and 5-chlorobenzimidazole.
Uniqueness: 4-ethyl-1H-benzo[d]imidazol-5-amine is unique due to the presence of both an ethyl group at the 4-position and an amine group at the 5-position. These substituents impart distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
177843-32-2 |
|---|---|
Fórmula molecular |
C9H11N3 |
Peso molecular |
161.2 g/mol |
Nombre IUPAC |
4-ethyl-1H-benzimidazol-5-amine |
InChI |
InChI=1S/C9H11N3/c1-2-6-7(10)3-4-8-9(6)12-5-11-8/h3-5H,2,10H2,1H3,(H,11,12) |
Clave InChI |
PCMHJJOKHSAPFF-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC2=C1N=CN2)N |
SMILES canónico |
CCC1=C(C=CC2=C1N=CN2)N |
Sinónimos |
1H-Benzimidazol-5-amine,4-ethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl 6,6-dimethyl-4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B71301.png)


![(S)-1-[(R)-alpha-Methylbenzyl]aziridine-2-methanol](/img/structure/B71307.png)




